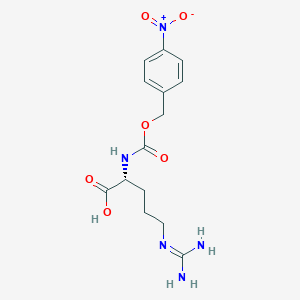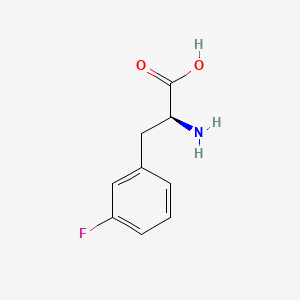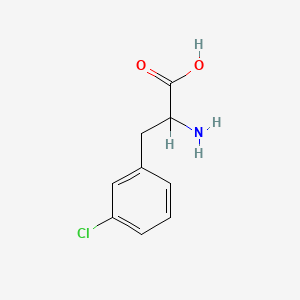
Boc-Dab(Boc)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Dab(Boc)-OH.DCHA is a chemical compound with the empirical formula C9H18N2O4 . It is also known as (S)-4-Amino-2-(tert-butoxycarbonylamino)butanoic acid or Nalpha-Boc-L-2,4-diaminobutyric acid . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Boc-Dab(Boc)-OH.DCHA involves the conversion of Boc-protected diaminobutyric acid (Boc-Dab) in one step to Boc-protected AHA by treatment with triflic azide . This process is part of a synthetic route to AHA based on the copper-catalyzed conversion of amines to azides .Molecular Structure Analysis
The molecular structure of Boc-Dab(Boc)-OH.DCHA is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HC(O)=O . The molecular weight of the compound is 218.25 . Physical And Chemical Properties Analysis
Boc-Dab(Boc)-OH.DCHA is a solid compound . It has an optical activity of [α]/D +7.5±1°, c = 1 in methanol: water (1:1) .Applications De Recherche Scientifique
Peptide Synthesis Applications : Boc-Dab(Boc)-OH is utilized in the synthesis of various peptides. For example, it was used in the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent, resulting in an efficient synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This compound was instrumental in the solution-phase synthesis of peptides like Polymyxin B heptapeptide, which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).
Enhancing Antibacterial Activity : Boc-Dab(Boc)-OH is also used in the synthesis of antibiotic analogs. For example, an analog of the antibiotic polymyxin M was synthesized using Boc-Dab(Boc)-OH, which demonstrated significant antibacterial activity against organisms like Bacillus subtilis and Staphylococcus aureus (Salem, 1980).
Synthesis of Biologically Active Compounds : In another study, Boc-Dab(Boc)-OH was used in the synthesis of new esters of betulin, which displayed enhanced antitumor activity compared to their non-modified precursors. These compounds were specifically effective against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).
Applications in Opioid Activity Research : N‐(ureidoethyl)amides of cyclic enkephalin analogs were synthesized using Boc-Dab(Boc)-OH. These compounds exhibited diverse opioid activities, depending on the size of the ring, indicating potential applications in opioid activity research (Ciszewska et al., 2009).
Use in Efficient Synthetic Procedures : Boc-Dab(Boc)-OH plays a role in efficient and practical synthetic procedures. For example, a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate, where Boc-Dab(Boc)-OH is used, provides a general access to a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTQRELDRNOEDA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Boc)-OH.DCHA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)











